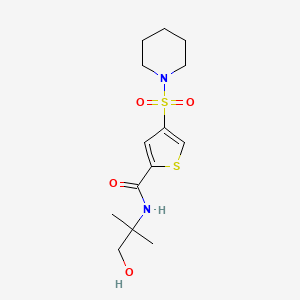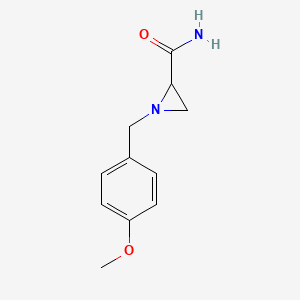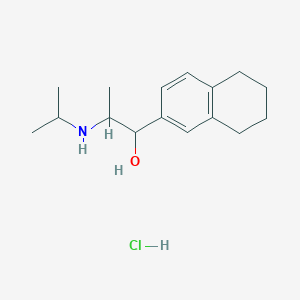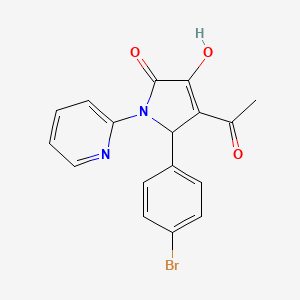
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and proliferation. It has also been shown to inhibit the activation of B cells and the production of autoantibodies, leading to the suppression of autoimmune responses. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to have a favorable safety profile in preclinical studies. However, the use of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in clinical trials may be limited by its potential for drug-drug interactions and its potential for adverse effects, such as hepatotoxicity.
Direcciones Futuras
There are several potential future directions for the development of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a therapeutic agent. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another potential direction is the investigation of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in other types of cancers and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves several chemical reactions, including the condensation of 2-chloro-4-nitrophenol with 2,2-dimethylpropanol, followed by the reduction of the resulting nitro compound with zinc in acetic acid. The obtained amine is then reacted with 4-chloro-2-thiophenecarboxylic acid, and the resulting product is treated with piperidine and sulfonyl chloride to yield N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(2,10-17)15-13(18)12-8-11(9-21-12)22(19,20)16-6-4-3-5-7-16/h8-9,17H,3-7,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMUAMFKCWECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)

![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)

![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)
